N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-13(2,3)12(15)9-10-14-18(16,17)11-7-5-4-6-8-11/h4-8,12,14-15H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMXMQKXTFYEJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNS(=O)(=O)C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 3-hydroxy-4,4-dimethylpentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide features a benzenesulfonamide group linked to a branched alkyl chain. The synthesis typically involves the reaction of benzenesulfonyl chloride with 3-hydroxy-4,4-dimethylpentylamine in the presence of a base such as triethylamine to neutralize the byproducts.
Synthetic Routes
- Reagents : Benzenesulfonyl chloride, 3-hydroxy-4,4-dimethylpentylamine.
- Conditions : Controlled temperature and pH to optimize yield and purity.
Medicinal Chemistry
This compound has been investigated for its potential as an enzyme inhibitor , particularly against protein tyrosine phosphatases (PTPases). These enzymes play critical roles in cellular processes such as proliferation and differentiation, making them targets for cancer therapy.
Case Study : A study demonstrated that this compound effectively inhibited specific PTPases involved in cancer and metabolic disorders, suggesting its utility in developing anticancer drugs.
Anticancer Properties
The compound has shown promise in inhibiting carbonic anhydrase IX, an enzyme overexpressed in many tumors. By disrupting pH regulation within cancer cells, it induces apoptosis and inhibits tumor growth.
Mechanism of Action :
- Target Enzyme : Carbonic anhydrase IX.
- Effect : Disruption of pH balance leading to cell death.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Its sulfonamide group is known for inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication.
Industrial Applications
In addition to its research applications, this compound serves as an important intermediate in pharmaceutical manufacturing. Its unique structure allows it to be used in synthesizing other complex molecules.
Industrial Production Methods
- Continuous Flow Reactors : Utilized for large-scale production.
- Automated Systems : Ensure consistency in quality and yield.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX disrupts the pH regulation in cancer cells, leading to apoptosis. The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting tumor growth .
Comparison with Similar Compounds
Comparison with Similar Benzenesulfonamide Derivatives
Structural and Functional Group Analysis
The substituent on the sulfonamide nitrogen plays a critical role in determining biological activity. Key comparisons include:
- Hydrophobic substituents : The dimethylpentyl group in the target compound may enhance membrane permeability compared to smaller alkyl chains (e.g., methyl or ethyl groups in other derivatives) .
- Hydroxyl groups: The 3-hydroxy moiety could improve ligand-receptor interactions through hydrogen bonding, similar to compounds with quinoline or pyrimidine-based hydroxyl groups .
Anticancer Activity
The dimethylpentyl group’s hydrophobicity may enhance cytotoxicity by promoting cellular uptake, akin to indoline-based derivatives in .
Antifungal and Antibacterial Activity
Anti-Inflammatory and Analgesic Activity
- Compounds A and C () demonstrated in vivo anti-inflammatory effects comparable to diclofenac and indomethacin, likely due to hydroxyl and nitro groups enhancing target binding .
- T0901317 (), a benzenesulfonamide with trifluoromethyl and hydroxy groups, showed EC₅₀ = 300 nM in lipogenesis regulation, highlighting the role of electronegative substituents .
Enzyme Inhibition and Docking Scores
The hydroxyl group in this compound may contribute to higher docking scores, as seen in PPARγ ligands () .
Biological Activity
N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Sulfonamides
Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-SO2NH2). These compounds have been widely studied for their antibacterial properties, but recent research has highlighted their potential in other therapeutic areas, including cancer treatment and cardiovascular health.
The biological activity of this compound can be attributed to several mechanisms:
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Inhibition of Carbonic Anhydrases (CAs) :
- Sulfonamides are known to inhibit various isoforms of carbonic anhydrases, which are enzymes crucial for maintaining acid-base balance and facilitating gas exchange in tissues. For instance, studies have shown that certain benzenesulfonamide derivatives exhibit potent inhibitory activity against human carbonic anhydrases (hCA I, hCA II, hCA IX, and hCA XII), with inhibition constants in the nanomolar range .
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Impact on Cardiovascular Function :
- Research indicates that benzenesulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. One study utilized an isolated rat heart model to evaluate the effects of various sulfonamide derivatives on these parameters, revealing significant changes in perfusion pressure that suggest a potential role in cardiovascular regulation .
-
Anticancer Activity :
- Recent investigations have identified certain benzenesulfonamide analogs as promising candidates for cancer therapy. For example, compounds derived from this class have demonstrated the ability to induce cell death in glioblastoma (GBM) cells through receptor tyrosine kinase interactions. A specific derivative showed a 78% inhibition rate in GBM cell proliferation compared to control treatments .
Table 1: Summary of Biological Activities
Detailed Findings
- Carbonic Anhydrase Inhibition :
- Cardiovascular Studies :
-
Antitumor Activity :
- In vitro studies on GBM cell lines demonstrated that this compound and its analogs could induce apoptosis more effectively than conventional chemotherapeutics like cisplatin. The mechanism appears linked to their ability to modulate receptor tyrosine kinase pathways involved in cell survival and proliferation .
Q & A
Q. Why might crystallization attempts fail, and how can this be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
